

# An In-depth Technical Guide to $^{15}\text{N}_2$ -labeled Uridine Monophosphate (UMP)

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## Compound of Interest

Compound Name: Uridine 5'-monophosphate- $^{15}\text{N}_2$

Cat. No.: B12407899

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of  $^{15}\text{N}_2$ -labeled Uridine Monophosphate (UMP), a crucial tool in metabolic research and drug development. This document details its properties, analytical methodologies for its characterization, and its role in biological pathways, offering a valuable resource for researchers utilizing this stable isotope-labeled compound.

## Core Physical and Chemical Characteristics

$^{15}\text{N}_2$ -labeled UMP is a stable isotope-labeled analog of Uridine Monophosphate, where the two nitrogen atoms in the uracil base are replaced with the heavy isotope  $^{15}\text{N}$ . This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry-based metabolic studies. While many of its physical and chemical properties are comparable to its unlabeled counterpart, the key difference lies in its molecular weight.

Table 1: Physical and Chemical Properties of UMP and  $^{15}\text{N}_2$ -labeled UMP

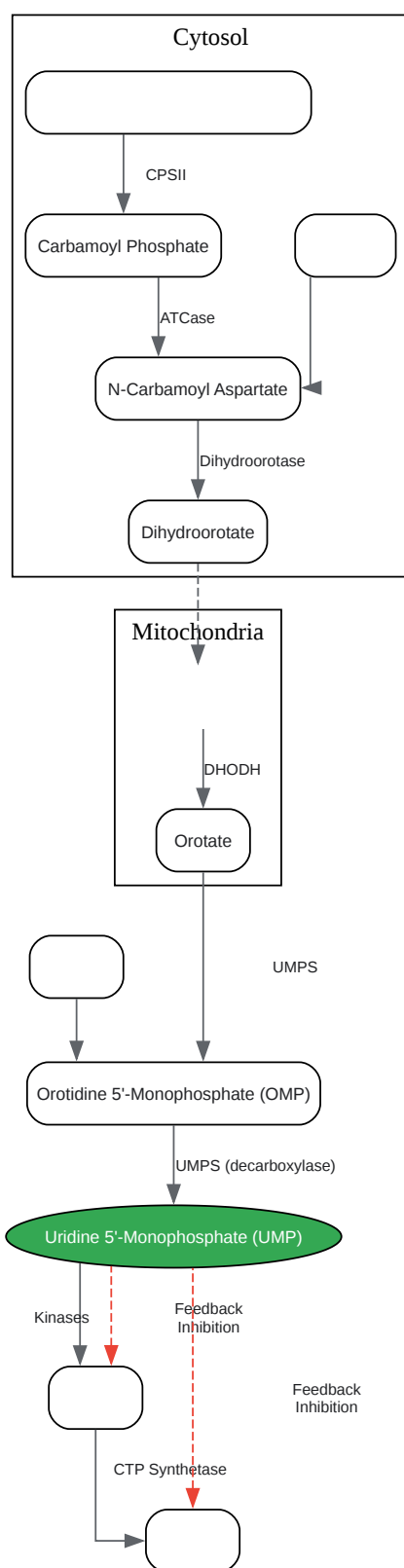
| Property           | Unlabeled UMP  | 15N2-labeled UMP   | Data Source/Citation    |
|--------------------|--|--|-------------------------|
| Appearance         | White to off-white powder/solid                                | White to off-white powder/solid  | [Generic supplier data] |
| Molecular Formula  | C <sub>9</sub> H <sub>13</sub> N <sub>2</sub> O <sub>9</sub> P | C <sub>9</sub> H <sub>13</sub> <sup>15</sup> N <sub>2</sub> O <sub>9</sub> P | [1]                     |
| Molecular Weight   | 324.18 g/mol   | 326.17 g/mol   | [1][2]                  |
| Melting Point      | 202 °C (decomposes)  | Not specified, expected to be similar to unlabeled UMP                       | [2]                     |
| Solubility         | Soluble in water (50 mg/mL), methanol                          | Soluble in water (Disodium salt: 100 mM)                                     | [3][4]                  |
| pKa                | 1.0, 6.4, 9.5  | Not specified, expected to be very similar to unlabeled UMP                  | [2]                     |
| Storage Conditions | -20°C, protect from light                                      | -20°C, protect from light  | [1]                     |

Table 2: Supplier-Specific Data for 15N2-labeled UMP

| Supplier                             | Product Form         | Isotopic Purity            | Chemical Purity |
|--------------------------------------|----------------------|----------------------------|-----------------|
| Cambridge Isotope Laboratories, Inc. | Neat (Individual)    | 96-98% <sup>15</sup> N     | >98%            |
| Sigma-Aldrich                        | Disodium salt, solid | ≥98 atom % <sup>15</sup> N | ≥95% (CP)       |

## Biological Role and Signaling Pathway

Uridine Monophosphate (UMP) is a central molecule in nucleotide metabolism, serving as the precursor for all pyrimidine nucleotides required for RNA and DNA synthesis.[5] The de novo synthesis of UMP is a fundamental metabolic pathway.



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De novo pyrimidine biosynthesis pathway leading to UMP synthesis.[2]

## Experimental Protocols

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the chemical purity of  $^{15}\text{N}_2$ -labeled UMP.

Objective: To separate and quantify UMP from potential impurities.

Materials:

- $^{15}\text{N}_2$ -labeled UMP sample
- HPLC grade water
- HPLC grade methanol or acetonitrile
- Phosphate buffer (e.g., potassium phosphate, pH 6.0)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5  $\mu\text{m}$ )

Procedure:

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, for example, a gradient of methanol or acetonitrile in a phosphate buffer. A common starting point is a low organic concentration (e.g., 5% methanol) ramped up to a higher concentration (e.g., 50% methanol) over 20-30 minutes.
- **Standard and Sample Preparation:**
  - Accurately weigh and dissolve the  $^{15}\text{N}_2$ -labeled UMP in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
  - Prepare a series of dilutions to create a calibration curve if quantitative analysis of impurities is required.

- HPLC Analysis:
  - Equilibrate the C18 column with the initial mobile phase for at least 30 minutes.
  - Inject a blank (mobile phase) to ensure a clean baseline.
  - Inject the prepared standard solutions and the sample solution.
  - Monitor the elution profile at a suitable wavelength, typically around 260 nm for uracil-containing compounds.
- Data Analysis:
  - Identify the peak corresponding to UMP based on its retention time compared to a standard.
  - Calculate the purity by the area normalization method:  $\text{Purity (\%)} = (\text{Area of UMP peak} / \text{Total area of all peaks}) \times 100$ .[\[6\]](#)

## Isotopic Enrichment and Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the isotopic enrichment and molecular weight of  $^{15}\text{N}_2$ -labeled UMP.

Objective: To determine the accurate mass and the percentage of  $^{15}\text{N}$  incorporation.

Materials:

- $^{15}\text{N}_2$ -labeled UMP sample
- Unlabeled UMP standard
- Mass spectrometer (e.g., LC-MS with a high-resolution mass analyzer like TOF or Orbitrap)
- HPLC-grade water and acetonitrile with 0.1% formic acid

Procedure:

- Sample Preparation: Dissolve a small amount of  $^{15}\text{N}_2$ -labeled UMP and unlabeled UMP in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10  $\mu\text{g/mL}$ .
- Mass Spectrometry Analysis:
  - Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
  - Acquire mass spectra in negative ion mode to observe the deprotonated molecule  $[\text{M-H}]^-$ .
  - For unlabeled UMP, the expected  $m/z$  for  $[\text{C}_9\text{H}_{12}\text{N}_2\text{O}_9\text{P}]^-$  is approximately 323.03.
  - For  $^{15}\text{N}_2$ -labeled UMP, the expected  $m/z$  for  $[\text{C}_9\text{H}_{12}^{15}\text{N}_2\text{O}_9\text{P}]^-$  is approximately 325.03.
- Data Analysis:
  - Compare the measured mass of the  $^{15}\text{N}_2$ -labeled UMP to the theoretical mass to confirm its identity.
  - Determine the isotopic enrichment by analyzing the isotopic distribution of the molecular ion peak. The relative intensities of the  $M+0$ ,  $M+1$ , and  $M+2$  peaks will indicate the percentage of molecules that are unlabeled, singly labeled, and doubly labeled with  $^{15}\text{N}$ , respectively. Specialized software can be used for deconvolution and accurate calculation of isotopic enrichment.[\[7\]](#)[\[8\]](#)

## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general approach for the structural confirmation of  $^{15}\text{N}_2$ -labeled UMP.

Objective: To confirm the molecular structure and the position of the  $^{15}\text{N}$  labels.

Materials:

- $^{15}\text{N}_2$ -labeled UMP sample (typically 1-5 mg)
- Deuterated solvent (e.g.,  $\text{D}_2\text{O}$ )

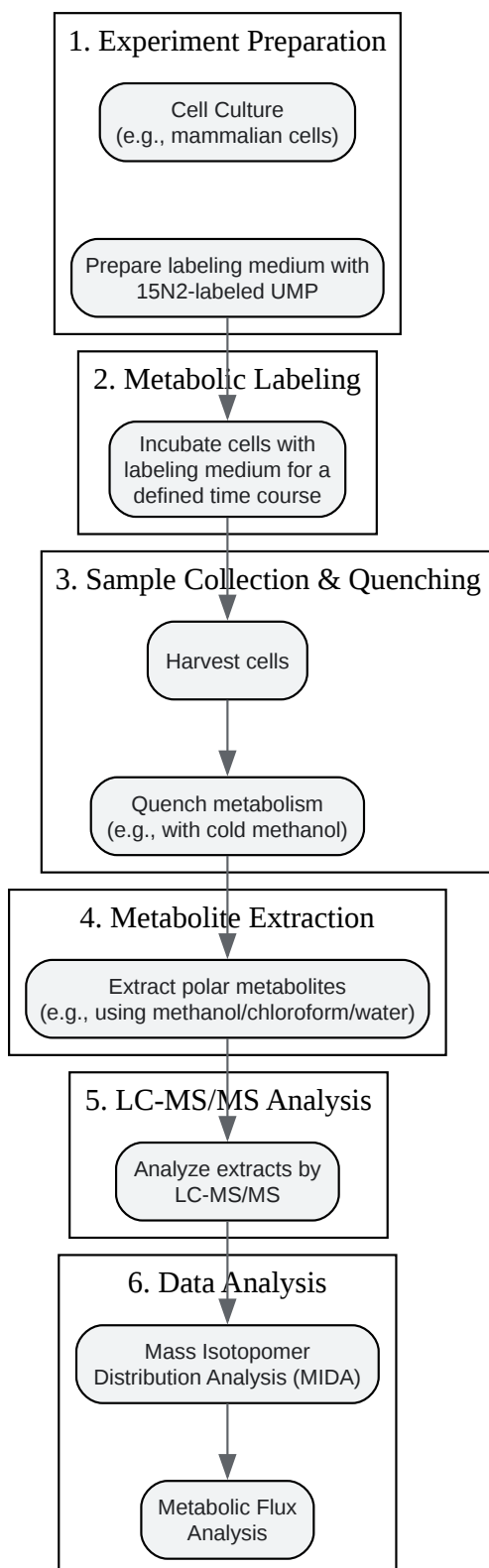
- NMR spectrometer equipped with a probe capable of detecting  $^1\text{H}$  and  $^{15}\text{N}$ .

Procedure:

- Sample Preparation: Dissolve the  $^{15}\text{N}_2$ -labeled UMP sample in the deuterated solvent in an NMR tube.
- NMR Data Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum to observe the proton signals of the ribose and uracil moieties.
  - Acquire a  $^{15}\text{N}$  NMR spectrum. Due to the low gyromagnetic ratio and natural abundance of  $^{15}\text{N}$ , this can be time-consuming. For enriched samples, direct detection is feasible.
  - Alternatively, and more commonly, acquire a 2D  $^1\text{H}$ - $^{15}\text{N}$  heteronuclear correlation spectrum (e.g., HSQC or HMQC). This experiment correlates the  $^{15}\text{N}$  nuclei with their directly attached protons.
- Data Analysis:
  - In the  $^1\text{H}$  NMR spectrum, the chemical shifts and coupling patterns should be consistent with the structure of UMP.
  - In the  $^1\text{H}$ - $^{15}\text{N}$  HSQC/HMQC spectrum, cross-peaks will be observed for the N-H protons of the uracil ring, confirming the location of the  $^{15}\text{N}$  labels. The chemical shifts of the  $^{15}\text{N}$  nuclei can also be determined from this experiment.

## Experimental Workflow: $^{15}\text{N}$ Metabolic Tracer Study

$^{15}\text{N}_2$ -labeled UMP can be used as a tracer to study pyrimidine nucleotide metabolism and its contribution to various cellular processes. The following is a generalized workflow for such a study.



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